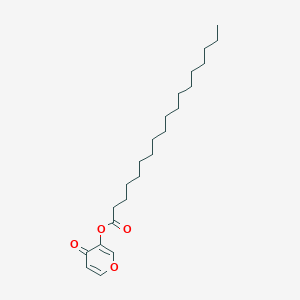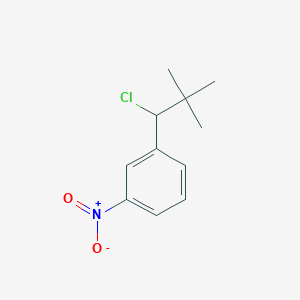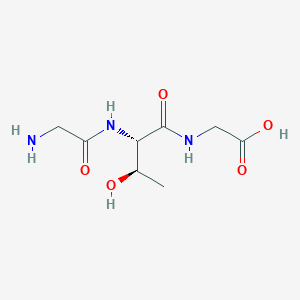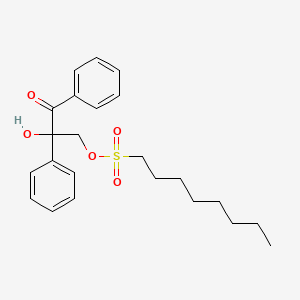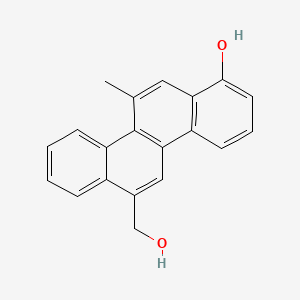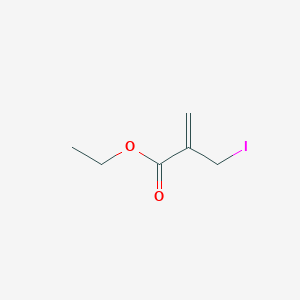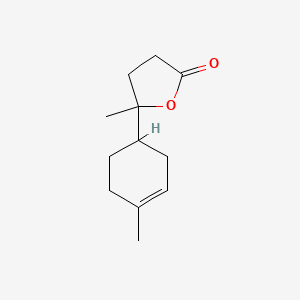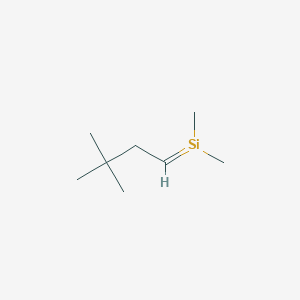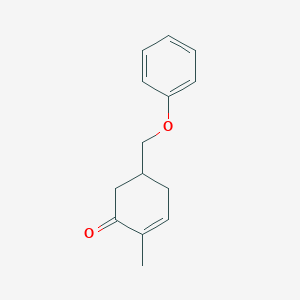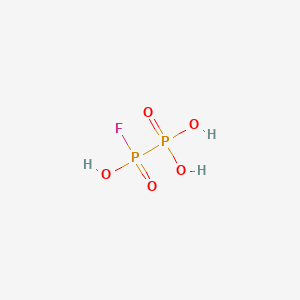
1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione is a unique organophosphorus compound characterized by the presence of fluorine and hydroxyl groups attached to a diphosphane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione typically involves the reaction of a fluorinated precursor with a suitable phosphorus-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product, with careful monitoring of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorus compounds.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Fluoro-2-methylcyclopropane
- 1-Fluoro-4-nitrobicyclo[2.2.1]heptane
- 1-Fluoro-2,4-dinitrophenyl-5-l-alanine amide
Uniqueness
1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione is unique due to its specific combination of fluorine and hydroxyl groups attached to a diphosphane backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
82229-00-3 |
|---|---|
Molekularformel |
FH3O5P2 |
Molekulargewicht |
163.97 g/mol |
IUPAC-Name |
[fluoro(hydroxy)phosphoryl]phosphonic acid |
InChI |
InChI=1S/FH3O5P2/c1-7(2,3)8(4,5)6/h(H,2,3)(H2,4,5,6) |
InChI-Schlüssel |
HNQXERUSQHTLBY-UHFFFAOYSA-N |
Kanonische SMILES |
OP(=O)(O)P(=O)(O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


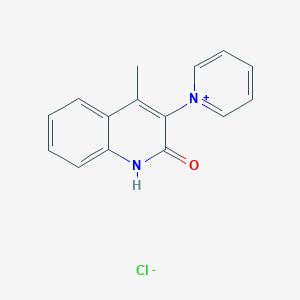
![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
